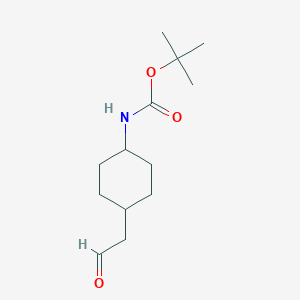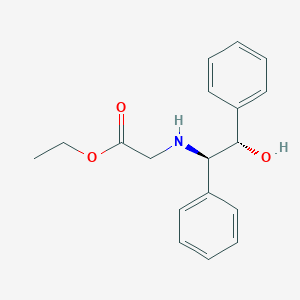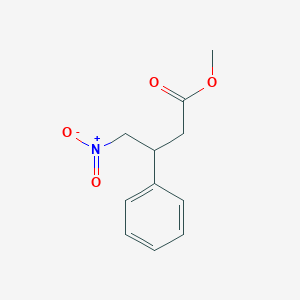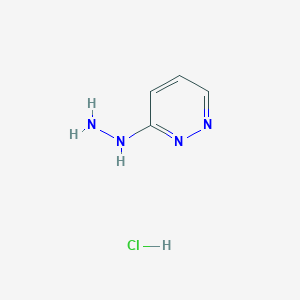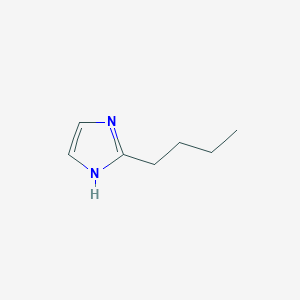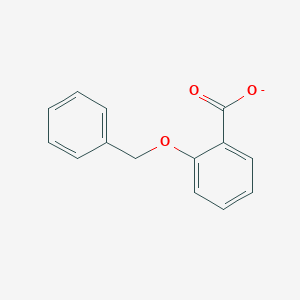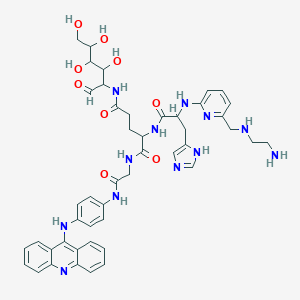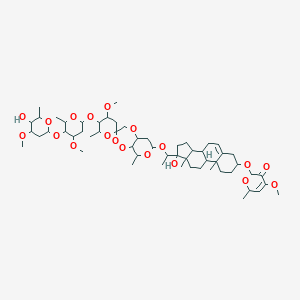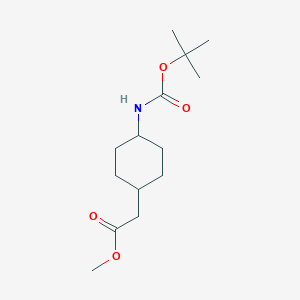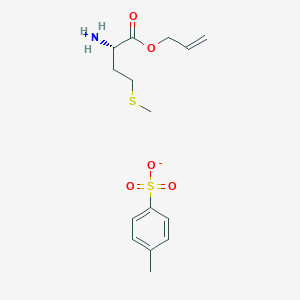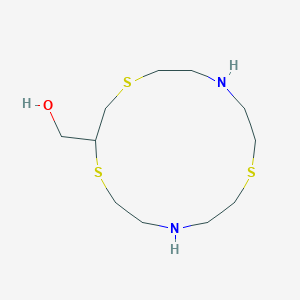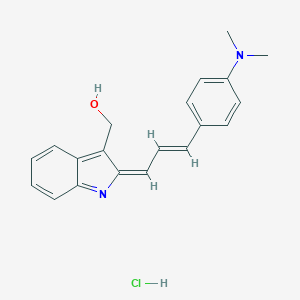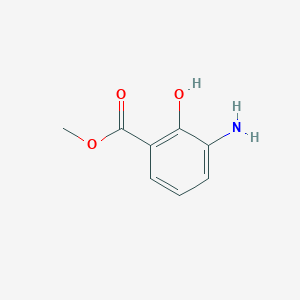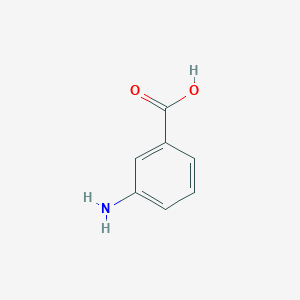![molecular formula C18H23N3O4 B046001 Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate CAS No. 111478-85-4](/img/structure/B46001.png)
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Compounds structurally related to Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate have been synthesized and studied for their chemical properties. For instance, the synthesis of a series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids was accomplished through the acid-catalyzed condensation of substituted tryptophols, highlighting the methodological advancements in creating similar compounds (Martel, Demerson, Humber, & Philipp, 1976).
Mechanistic Insights into Degradation : Research has focused on understanding the degradation mechanisms of compounds like Etodolac, which shares a similar structure. Studies have identified main degradation products and elucidated the kinetics of these processes, contributing to a deeper understanding of the stability and degradation pathways of these types of compounds (Lee, Padula, & Lee, 1988).
Chemoselective Synthesis : The compound has also been a focus in the context of chemoselective synthesis, where it has been used as a starting point or intermediary in the creation of various chemically significant molecules. This includes the development of new synthetic methodologies for creating complex structures (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Biological Activities
Analgesic and Anti-inflammatory Properties : Certain analogs of this compound, such as etodolac, have been extensively studied for their potent analgesic and anti-inflammatory effects. This research has been pivotal in understanding the therapeutic potential of these compounds in treating inflammatory conditions (Katz, Demerson, Shaw, Asselin, Humber, Conway, Gavin, Guinosso, Jensen, & Mobilio, 1988).
Evaluation in Anticancer Research : Modifications and evaluations of ethyl carbamate derivatives, similar in structure to the target compound, have been conducted to understand their potential in anticancer applications. This highlights the diverse therapeutic avenues explored with these compounds (Temple, Rener, & Comber, 1989).
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the exploration of new therapeutic agents in the field of infectious diseases (Prasad, 2017).
properties
CAS RN |
111478-85-4 |
|---|---|
Product Name |
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate |
Molecular Formula |
C18H23N3O4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-3-10-6-5-7-11-15-12(20-18(19)23)9-25-13(8-14(22)24-4-2)17(15)21-16(10)11/h5-7,12-13,21H,3-4,8-9H2,1-2H3,(H3,19,20,23) |
InChI Key |
FOYLTCVVCSZQDD-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
synonyms |
4-ureidoetodolac |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



